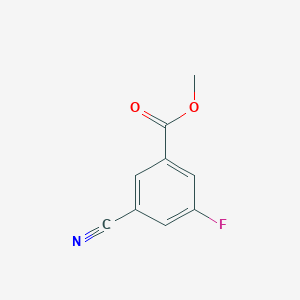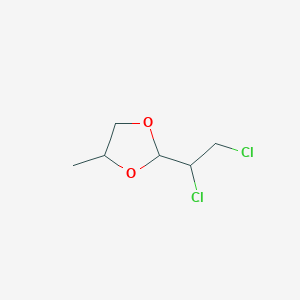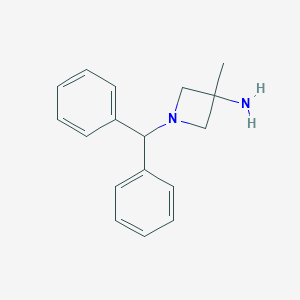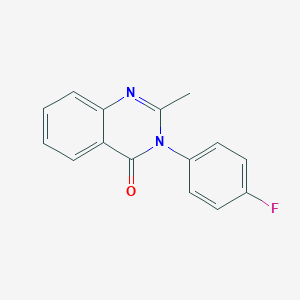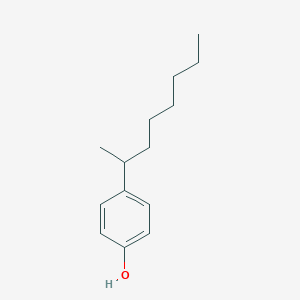
p-(1-Methylheptyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-(1-Methylheptyl)phenol, also known as Cannabidivarin (CBDV), is a non-psychoactive cannabinoid found in the cannabis plant. CBDV has gained significant attention in recent years due to its potential therapeutic properties.
作用機序
CBDV interacts with the endocannabinoid system (ECS) in the body. The ECS is responsible for regulating various physiological processes, such as mood, appetite, and pain sensation. CBDV binds to the CB1 and CB2 receptors in the ECS, which can modulate the release of neurotransmitters and reduce inflammation.
生化学的および生理学的効果
CBDV has been found to have various biochemical and physiological effects. Studies have shown that CBDV can reduce inflammation by modulating the release of cytokines and chemokines. CBDV has also been found to have anti-convulsant properties by reducing the excitability of neurons in the brain. Additionally, CBDV has been found to improve motor function in individuals with Parkinson's disease by increasing dopamine levels in the brain.
実験室実験の利点と制限
CBDV has several advantages for lab experiments. It is non-psychoactive, which means it does not produce the same psychoactive effects as THC. This makes it easier to conduct experiments without the risk of altering behavior or cognition. Additionally, CBDV has a low toxicity profile, which means it is safer to use in experiments. However, CBDV has some limitations for lab experiments. It is difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments. Additionally, the effects of CBDV can vary depending on the method of administration, which can complicate experiments.
将来の方向性
CBDV has significant potential for future research. Some potential future directions for CBDV research include:
1. Investigating the potential of CBDV as an anti-inflammatory agent for the treatment of autoimmune diseases.
2. Studying the effects of CBDV on anxiety and depression.
3. Investigating the potential of CBDV in the treatment of epilepsy and other seizure disorders.
4. Studying the effects of CBDV on the gut microbiome and its potential for the treatment of gastrointestinal disorders.
5. Investigating the potential of CBDV as a neuroprotective agent for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, CBDV is a non-psychoactive cannabinoid found in the cannabis plant. It has gained significant attention in recent years due to its potential therapeutic properties. CBDV interacts with the endocannabinoid system in the body and has been found to have anti-inflammatory, anti-convulsant, and anti-epileptic properties. CBDV has several advantages for lab experiments, including its non-psychoactive nature and low toxicity profile. However, CBDV has some limitations for lab experiments, including its difficulty to obtain in large quantities and the variability of effects depending on the method of administration. CBDV has significant potential for future research, and further studies are needed to fully understand its therapeutic properties and potential applications.
合成法
CBDV can be synthesized from cannabigerovarin (CBGV) through a process known as decarboxylation. CBGV is heated to remove the carboxyl group, resulting in the formation of CBDV. Alternatively, CBDV can also be extracted from the cannabis plant using various extraction methods, such as CO2 extraction or ethanol extraction.
科学的研究の応用
CBDV has been studied extensively for its potential therapeutic properties. Research has shown that CBDV may have anti-inflammatory, anti-convulsant, and anti-epileptic properties. CBDV has also been found to be effective in reducing nausea and vomiting, as well as improving motor function in individuals with Parkinson's disease.
特性
CAS番号 |
1818-08-2 |
|---|---|
製品名 |
p-(1-Methylheptyl)phenol |
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
4-octan-2-ylphenol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3 |
InChIキー |
DJQPEGRPSMOYLI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)C1=CC=C(C=C1)O |
正規SMILES |
CCCCCCC(C)C1=CC=C(C=C1)O |
その他のCAS番号 |
27214-47-7 27985-70-2 1818-08-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



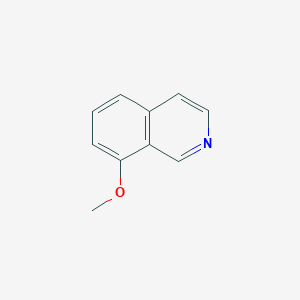
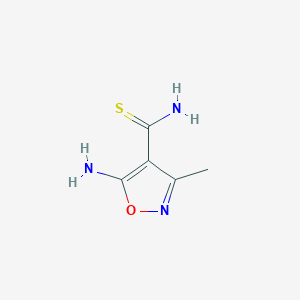
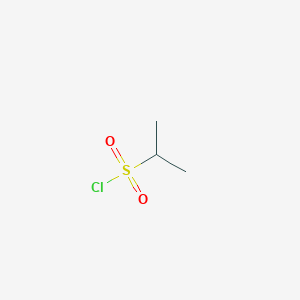
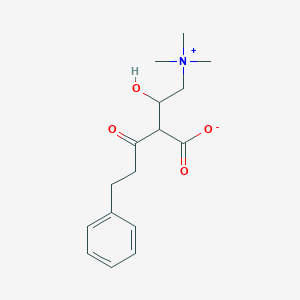
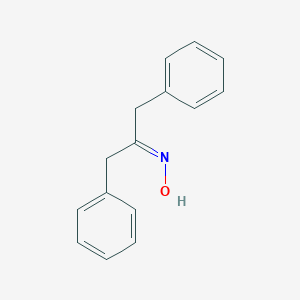
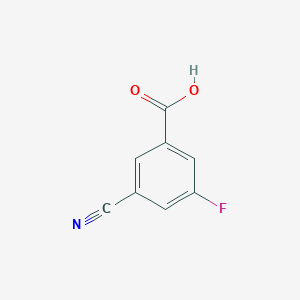

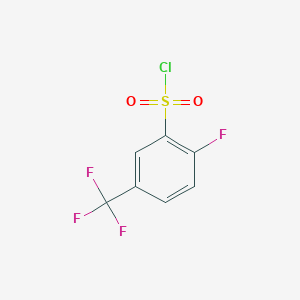
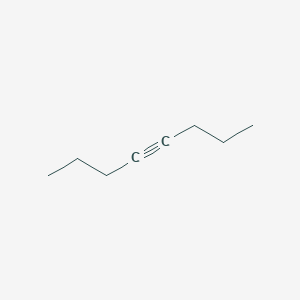
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
